molecular formula C17H18O6 B309573 2-Methoxyphenyl 2,4,5-trimethoxybenzoate

2-Methoxyphenyl 2,4,5-trimethoxybenzoate

Cat. No.: B309573
M. Wt: 318.32 g/mol
InChI Key: JZDCVJOFUUKMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(2-methoxyphenyl) 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O6/c1-19-12-7-5-6-8-13(12)23-17(18)11-9-15(21-3)16(22-4)10-14(11)20-2/h5-10H,1-4H3

InChI Key

JZDCVJOFUUKMHV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2,4,5-Trimethoxybenzoate Derivatives

Compound Name Substitution Pattern Ester/Functional Group Biological Activity Key Findings
This compound 2,4,5-trimethoxy 2-methoxyphenyl Anti-inflammatory (low activity) Exhibited the lowest anti-inflammatory activity among indole Schiff bases in vitro .
Methyl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxy Methyl Anticancer (in vitro) Derivatives showed potent activity against melanoma and non-melanoma skin cancer cells .
Triphenyltin 2,4,5-trimethoxybenzoate 2,4,5-trimethoxy Triphenyltin Antitumor Demonstrated high in vitro antitumor activity, likely due to the organotin moiety enhancing cytotoxicity .
TMA-2 (2,4,5-trimethoxyamphetamine) 2,4,5-trimethoxy Phenethylamine Psychoactive Acts as a serotonin receptor agonist, highlighting the CNS-targeting effects of 2,4,5-substitution .
Ethyl 2,4,5-trimethoxybenzoate 2,4,5-trimethoxy Ethyl Not reported Structural analog with potential variations in lipophilicity and bioavailability .

Key Comparative Insights

Substitution Pattern and Bioactivity

  • Anti-inflammatory Activity : In indole Schiff base derivatives, the 2,4,5-trimethoxyphenyl substitution (e.g., compound S1–S18) showed higher anti-inflammatory activity (>50% inhibition), whereas the 2-methoxyphenyl analog (as in the target compound) exhibited the lowest activity . This suggests that the ester group’s position (2-methoxy vs. 2,4,5-trimethoxy) critically influences anti-inflammatory efficacy.
  • Cytotoxic and Antitumor Effects: The 2,4,5-trimethoxy pattern in triphenyltin derivatives displayed potent antitumor activity, likely due to synergistic effects between the trimethoxybenzoyl group and the organotin moiety . In contrast, methyl 3,4,5-trimethoxybenzoate derivatives showed superior cytotoxicity against cancer cells compared to 2,4,5-substituted analogs, except in MCF7 breast cancer cells, where both substitution patterns were equally effective .

Role of Ester Groups

  • The triphenyltin ester group in organometallic derivatives introduces a distinct mechanism of action, likely involving DNA interaction or enzyme inhibition, which is absent in purely organic esters like this compound .

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